molecular formula C22H30FN3OS B6486259 N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide CAS No. 887205-94-9

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide

Cat. No.: B6486259
CAS No.: 887205-94-9
M. Wt: 403.6 g/mol
InChI Key: OMUDAJSPKIWIKL-UHFFFAOYSA-N
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Description

N-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide is a structurally complex compound featuring a piperazine ring substituted with a 2-fluorophenyl group, a thiophen-2-yl moiety, and a 2,2-dimethylpropanamide side chain. This molecule combines arylpiperazine and thiophene pharmacophores, which are commonly associated with central nervous system (CNS) activity, particularly targeting serotonin and dopamine receptors . The 2-fluorophenyl group enhances receptor binding affinity and metabolic stability, while the thiophene ring contributes to π-π interactions in biological systems . The bulky 2,2-dimethylpropanamide group likely influences solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3OS/c1-16(24-21(27)22(2,3)4)20(19-10-7-15-28-19)26-13-11-25(12-14-26)18-9-6-5-8-17(18)23/h5-10,15-16,20H,11-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUDAJSPKIWIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and structurally related analogs from the evidence:

Compound Name Piperazine Substituent Thiophene/Other Group Amide/Functional Group Synthesis Yield Key Structural Differences Reference
Target Compound : N-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide 2-Fluorophenyl Thiophen-2-yl 2,2-Dimethylpropanamide N/A Unique combination of 2-fluorophenyl, thiophen-2-yl, and branched amide. -
Compound 8c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol 4-Fluorophenyl 4,7-Dimethoxy-benzo[b]thiophen Propanol 79.7% Benzo[b]thiophene core with methoxy groups; alcohol instead of amide.
Compound 8h : N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]-2,2-dimethylpropanamide 3-Methoxybenzoyl-piperazine Pyridin-2-yl 2,2-Dimethylpropanamide 26% Aromatic pyridine and benzoyl-piperazine; lacks thiophene.
RTC1 : 4-(Thiophen-2-yl)-1-[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]butan-1-one 4-(Trifluoromethyl)phenyl Thiophen-2-yl Ketone N/A Ketone functional group; trifluoromethyl enhances lipophilicity.
N-(4-(Methoxymethyl)-1-(2-(2-thienyl)ethyl)-4-piperidyl)propionanilide None (piperidine core) 2-(2-Thienyl)ethyl Propionanilide N/A Piperidine instead of piperazine; methoxymethyl and thienylethyl substituents.
N-(2,4-Difluorophenyl)-2-(piperazin-1-yl)propanamide None (unsubstituted piperazine) None Propanamide (linear) N/A Linear propanamide; 2,4-difluorophenyl directly attached to amide.

Structural and Functional Insights

  • Piperazine Substitution : The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl (8c), 3-methoxybenzoyl (8h), and trifluoromethylphenyl (RTC1) groups. Fluorine at the ortho position may sterically hinder receptor binding compared to para-substituted analogs .
  • Amide vs. Alcohol/Ketone : The 2,2-dimethylpropanamide group in the target compound and 8h contrasts with the alcohol (8c) and ketone (RTC1) functionalities. Branched amides generally enhance metabolic stability compared to linear analogs (e.g., N-(2,4-difluorophenyl)-2-(piperazin-1-yl)propanamide) .

Pharmacological Implications

  • Arylpiperazine-thiophene hybrids often exhibit affinity for 5-HT₁A and D₂ receptors. The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors over dopamine receptors compared to trifluoromethyl-substituted RTC1 .
  • The 2,2-dimethylpropanamide group could reduce first-pass metabolism relative to compounds with ester or ketone functionalities .

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